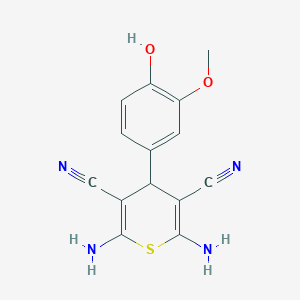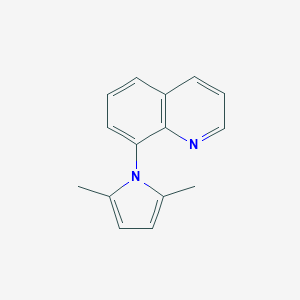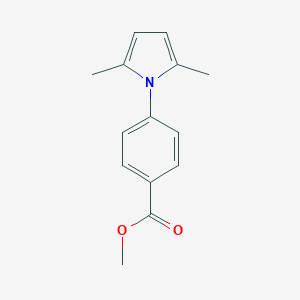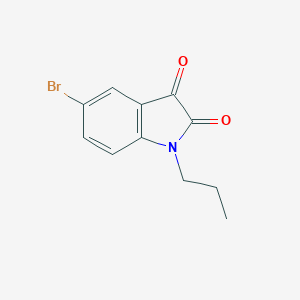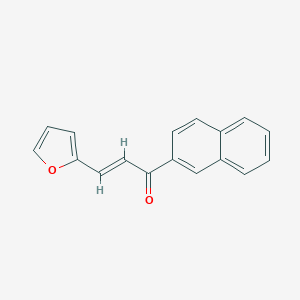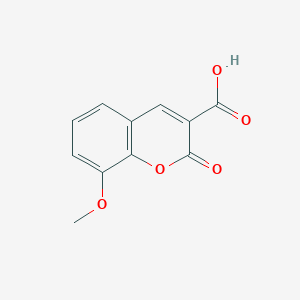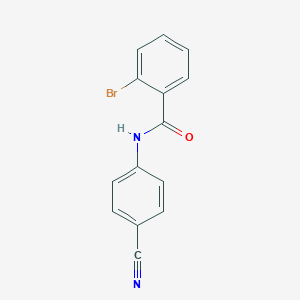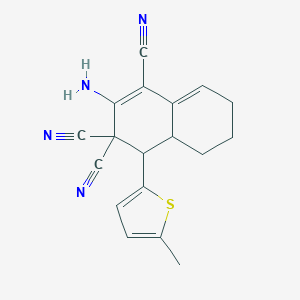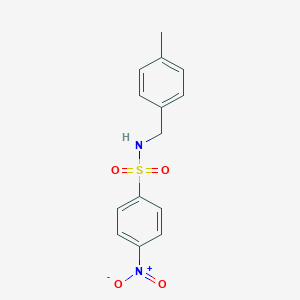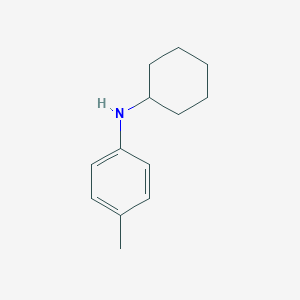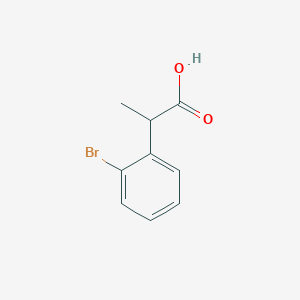
2-(2-Bromophenyl)propanoic acid
Vue d'ensemble
Description
“2-(2-Bromophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 . It is a white solid and is used for research purposes.
Synthesis Analysis
The synthesis of “2-(2-Bromophenyl)propanoic acid” involves the bromination of 2-methyl-2-phenylpropanoic acid with methyl iodide to yield the product . The reaction is reported to have an 80% yield .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromophenyl)propanoic acid” is represented by the InChI code 1S/C9H9BrO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12) . The compound has a LogP value of 2.63720, indicating its lipophilicity .
Physical And Chemical Properties Analysis
“2-(2-Bromophenyl)propanoic acid” is a white solid with a molecular weight of 229.07 . The compound’s exact density, boiling point, and melting point are not specified in the search results.
Applications De Recherche Scientifique
Organic Synthesis
2-(2-Bromophenyl)propanoic acid: serves as a versatile building block in organic synthesis. Its bromine atom is reactive and can be used for further functional group transformations. For instance, it can undergo Suzuki coupling reactions to form biaryl compounds, which are crucial in the synthesis of pharmaceuticals and organic materials .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure is valuable for creating new drug candidates. The presence of a bromophenyl group is common in molecules with biological activity. Researchers can modify the carboxylic acid moiety to synthesize esters, amides, or other derivatives that may interact with biological targets.
Material Science
2-(2-Bromophenyl)propanoic acid: can be used to modify the surface properties of materials. By attaching this molecule to polymers or coatings, scientists can introduce bromine functionality, which can be further used to bind other molecules or create patterns on surfaces through photolithography .
Analytical Chemistry
This compound can be used as a standard or reference material in chromatographic methods to help identify and quantify similar compounds in complex mixtures. Its unique retention time and spectral properties make it suitable for HPLC and GC-MS analyses .
Chemical Education
Enzyme Inhibition Studies
The structure of 2-(2-Bromophenyl)propanoic acid suggests potential for enzyme inhibition studies. By designing the molecule to interact with specific enzymes, researchers can explore therapeutic applications and understand enzyme function.
Safety And Hazards
The safety data sheet for “2-(2-Bromophenyl)propanoic acid” suggests that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing mist, gas, or vapors when handling this compound .
Propriétés
IUPAC Name |
2-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZQYHDLSHWBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566298 | |
| Record name | 2-(2-Bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)propanoic acid | |
CAS RN |
153184-13-5 | |
| Record name | 2-(2-Bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



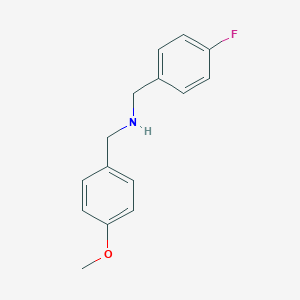
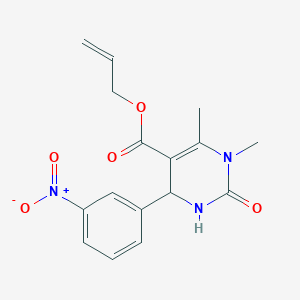
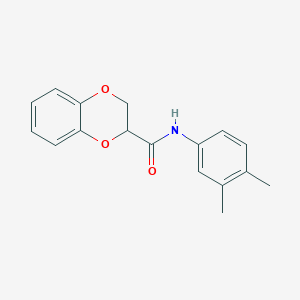
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
